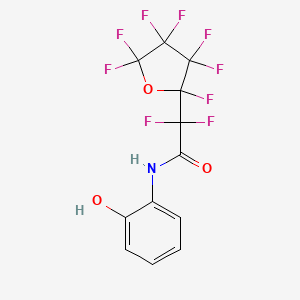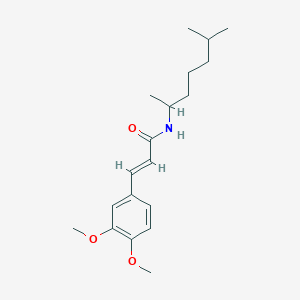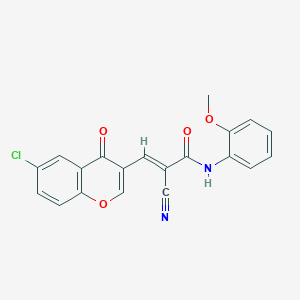![molecular formula C20H26N2O2S B5290255 1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5290255.png)
1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol, also known as IMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IMP is a piperidine-based compound that contains a quinoline ring system, which makes it a unique and versatile molecule with various biochemical and physiological effects. In
科学的研究の応用
1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. This compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been studied for its potential cardioprotective effects by reducing myocardial ischemia-reperfusion injury.
作用機序
The mechanism of action of 1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has been shown to inhibit the activity of these pathways, leading to the induction of apoptosis and the inhibition of angiogenesis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, and modulation of signaling pathways. This compound has also been shown to have neuroprotective and cardioprotective effects, making it a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using 1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol in lab experiments include its high purity, versatility, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its cost, limited availability, and potential toxicity.
将来の方向性
There are several future directions for the research and development of 1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol. These include the optimization of the synthesis method to reduce the cost and increase the yield of the product, the identification of the specific targets of this compound in various signaling pathways, and the evaluation of the safety and efficacy of this compound in preclinical and clinical studies. Furthermore, the potential combination of this compound with other therapeutic agents for synergistic effects should be explored.
合成法
The synthesis of 1-[(isopropylthio)acetyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol involves the reaction of 2-methylquinoline with isopropylthioacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after the reaction of the intermediate with piperidine and subsequent purification. The synthesis of this compound has been optimized to yield a high purity product, making it suitable for various scientific research applications.
特性
IUPAC Name |
1-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-2-propan-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-14(2)25-13-19(23)22-10-8-20(24,9-11-22)17-6-7-18-16(12-17)5-4-15(3)21-18/h4-7,12,14,24H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOSPGUOCVAOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)CSC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-difluorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5290191.png)
![4-fluoro-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5290198.png)


![3-{1-cyano-2-[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]vinyl}benzonitrile](/img/structure/B5290226.png)
![3-{[4-(5,6-dimethyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5290228.png)
![4-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B5290237.png)

![N-[(3R*,4R*)-1-(3-cyano-2-pyridinyl)-3-hydroxy-4-piperidinyl]-N-ethyl-2,3-difluorobenzamide](/img/structure/B5290248.png)

![4-{[4-(2,4-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5290272.png)

